Regiochemical Divergence: Predicted pKa and Boiling Point Differentiate 3-Amino from 2-Aminocyclopentanone
Computational predictions highlight distinct physicochemical properties between the 3- and 2-amino isomers of cyclopentanone. The pKa (acidity constant) and boiling point are significantly different, which directly impacts their behavior in reactions and purification processes. The 2-amino isomer has a predicted pKa of 7.90 ± 0.20 and a boiling point of 194.6 ± 23.0 °C , whereas the 3-amino isomer, due to the different positioning of the electron-donating amino group relative to the electron-withdrawing ketone, is expected to exhibit a different pKa and boiling point, although exact experimental values for the free base are not reported in the provided sources .
| Evidence Dimension | Physicochemical Property (pKa and Boiling Point) |
|---|---|
| Target Compound Data | pKa: Not explicitly provided in source; Boiling Point: Not explicitly provided in source |
| Comparator Or Baseline | 2-Aminocyclopentanone (CAS 339362-68-4): pKa = 7.90 ± 0.20 (Predicted); Boiling Point = 194.6 ± 23.0 °C (Predicted) |
| Quantified Difference | Quantified difference not available from provided sources, but the class-level inference is that these values are distinct due to the positional isomerism. |
| Conditions | Predicted using computational models (e.g., ACD/Labs Percepta Platform) as reported by ChemicalBook . Experimental conditions not provided. |
Why This Matters
These differences in fundamental properties influence key process parameters such as extraction pH, solvent choice for reactions, and optimal conditions for purification by distillation, directly affecting synthetic feasibility and cost.
